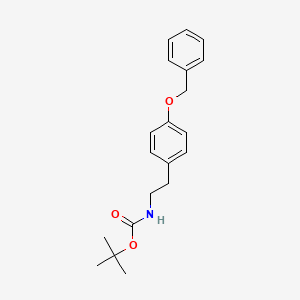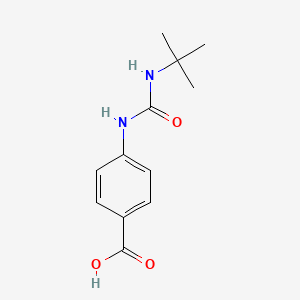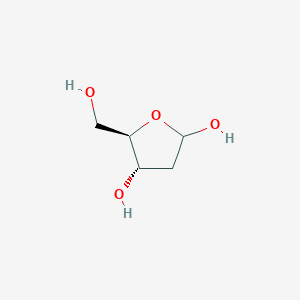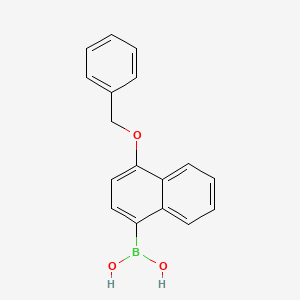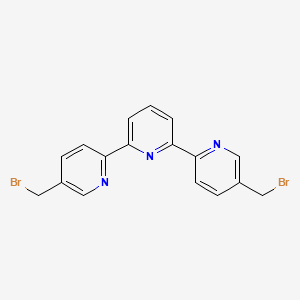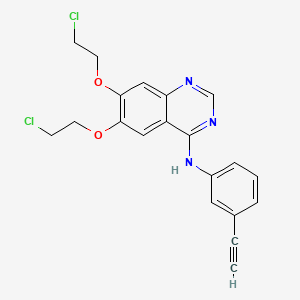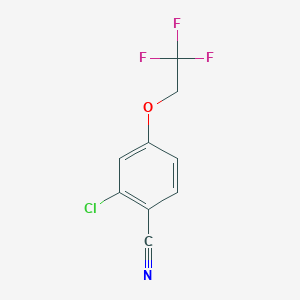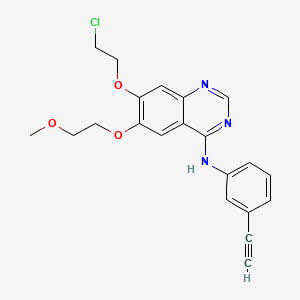
Erlotinib impurity A
Übersicht
Beschreibung
Erlotinib impurity A is a synthetic compound that is used as an intermediate in the synthesis of the antineoplastic drug erlotinib. Erlotinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) and is used to treat non-small cell lung cancer (NSCLC) and other cancers. This compound is a key intermediate in the synthesis of erlotinib, and its structure and properties are important for the development of the drug.
Wissenschaftliche Forschungsanwendungen
HPLC Method for Separation and Determination
- Research Focus: Development of a high-performance liquid chromatographic (HPLC) method for simultaneous separation and determination of Erlotinib and its process-related impurities in bulk drugs.
- Findings: This method enabled the specific, precise, and reliable determination of unreacted raw materials, intermediates in reaction mixtures, and bulk drugs, with recoveries ranging from 92.86-106.23% (Karunakara et al., 2012).
Electrochemical Oxidation Mechanism Study
- Research Focus: Investigation of the electrochemical oxidation mechanism of Erlotinib using cyclic voltammetry and other techniques.
- Findings: The study provided insights into the sensitive and fast determination of Erlotinib, contributing to analytical studies of the drug and its impurities (Bakirhan et al., 2019).
Transformation Products in Water Chlorination
- Research Focus: Examining the reactivity of Erlotinib in free chlorine-containing water and identifying potential transformation products.
- Findings: The study detected nineteen transformation products, advancing the understanding of Erlotinib's environmental fate and toxicological effects (Negreira et al., 2015).
Synthesis and Structure of Impurities
- Research Focus: Synthesis and structural characterization of two impurities of Erlotinib.
- Findings: This study provided unequivocal identification and control of these impurities, crucial for the pharmaceutical production process (Morales-Vilchis et al., 2019).
LC-MS/MS Method for Genotoxic Impurities
- Research Focus: Developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for trace analysis of genotoxic impurities in Erlotinib Hydrochloride.
- Findings: The method facilitated the quantification of specific impurities, enhancing the quality control of Erlotinib production (Subbaiah et al., 2017).
Raman Scattering Based Colloid Nanosensor
- Research Focus: Development of a surface-enhanced Raman scattering-based sensor for monitoring Erlotinib concentration.
- Findings: This innovative approach enabled estimation of Erlotinib concentration in nanomolar ranges, showing potential in therapeutic drug monitoring (Litti et al., 2019).
Wirkmechanismus
Target of Action
Erlotinib, the parent compound of Erlotinib Impurity A, primarily targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a cell membrane receptor that plays a crucial role in cell growth, differentiation, and survival . Erlotinib also inhibits JAK2V617F, a mutant form of tyrosine kinase JAK2 found in most patients with polycythemia vera (PV) and a substantial proportion of patients with idiopathic myelofibrosis or essential thrombocythemia .
Mode of Action
Erlotinib binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This binding inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase by Erlotinib affects several biochemical pathways. One of the key pathways involves the vascular endothelial growth factor (VEGF). Experimental evidence suggests a functional crosstalk between the EGFR and VEGF pathways .
Pharmacokinetics
The pharmacokinetics of Erlotinib is described by a two-compartment model with first-order extravascular absorption kinetics . There is a time delay of approximately 2 hours between Erlotinib plasma concentrations and the degradation of phosphorylated EGFR (pEGFR) . Erlotinib is primarily metabolized by the CYP1A1, CYP1A2, and CYP3A4 isoforms of cytochrome P450 (CYP) .
Result of Action
Erlotinib has shown a significant improvement in median survival, quality of life, and related symptoms in an unselected population of advanced and metastatic non-small cell lung cancer (NSCLC) patients in the second- or third-line setting . Furthermore, Erlotinib has significant antitumor activity in first-line treatment .
Action Environment
The action, efficacy, and stability of Erlotinib can be influenced by various environmental factors. For instance, the presence of unreacted raw materials, intermediates, and side-reaction products during the synthesis of Erlotinib can impact the quality of the final product . Therefore, thorough monitoring of related substances is of higher importance for controlling the quality of Erlotinib in the final product .
Eigenschaften
IUPAC Name |
7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(28-10-9-26-2)20(27-8-7-22)13-18(17)23-14-24-21/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHHIONDWPZXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



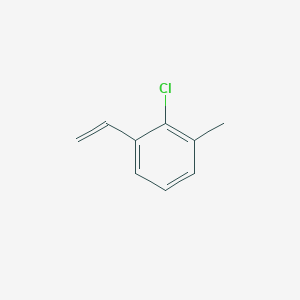
![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B3111488.png)
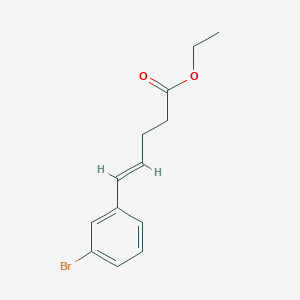
![Methyl 3-[(2-phenylethyl)amino]butanoate](/img/structure/B3111490.png)
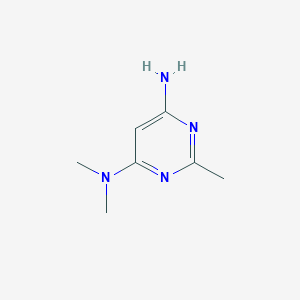
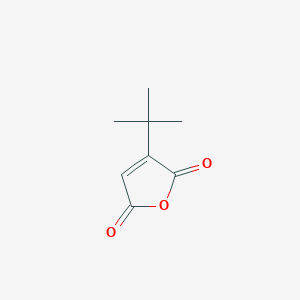
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B3111510.png)
